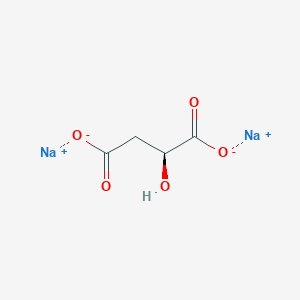

Disodium L-malate

Descripción general

Descripción

Disodium L-malate is a sodium salt of L-malic acid, a naturally occurring compound found in various fruits, particularly apples. It is a colorless crystalline or white granular solid with the chemical formula C4H4Na2O5. This compound is widely used in the food industry as an acidity regulator and flavoring agent. It also has applications in pharmaceuticals, agriculture, and other industrial sectors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disodium L-malate is typically synthesized by reacting L-malic acid with sodium hydroxide or sodium carbonate. The reaction involves dissolving L-malic acid in water and gradually adding sodium hydroxide or sodium carbonate until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as certain bacteria or fungi, are used to convert substrates like glucose or fumarate into L-malic acid, which is then neutralized with sodium hydroxide to form this compound .

Análisis De Reacciones Químicas

Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Substrate | Disodium maleate (2.5 mmol) | |

| Reaction pH | 7.0 | |

| Temperature | 40°C | |

| Equilibrium ratio | Malate:Fumarate = 4:1 | |

| Reaction rate (fumarate) | 2× faster than from maleate |

The addition of 10 mM 2-mercaptoethanol triples the reaction rate by activating maleate isomerase .

Acid-Base Reactions

Disodium L-malate acts as a buffer due to its carboxylate groups. In acidic conditions, it undergoes protonation:

Dissociation Constants (L-Malic Acid):

| Constant | Value | Source |

|---|---|---|

| pKa₁ | 3.51 | |

| pKa₂ | 5.03 |

Enzymatic Decarboxylation in Biochemical Pathways

This compound is a key intermediate in the tricarboxylic acid (TCA) cycle . Fumarase reversibly converts it to fumarate:

Fumarase Activity Parameters:

| Parameter | Value | Source |

|---|---|---|

| pH Optimum | 7.0 | |

| Substrate (Malate) | 50 mM | |

| Extinction Coefficient | 2,530 M⁻¹cm⁻¹ (fumarate at 240 nm) |

Industrial Production via Immobilized Enzymes

Konjac-κ-carrageenan beads immobilize fumarase for large-scale L-malate synthesis :

Performance Metrics:

| Metric | Value | Source |

|---|---|---|

| Conversion Efficiency | 99.5% | |

| Reusability | 20 cycles (78.1% activity retained) | |

| Substrate Concentration | 3.98 M calcium fumarate |

Role in Anti-Inflammatory Signaling

L-malate modulates cytosolic pH in macrophages, binding BiP protein and activating IRF2BP2-dependent anti-inflammatory pathways . This process is pH-sensitive and requires monocarboxylate transporter 1 (MCT1) for cellular uptake .

Impurities and Side Reactions

Syntheses may yield byproducts:

Regulatory limits for this compound (food grade):

| Impurity | Maximum Allowable | Source |

|---|---|---|

| Arsenic | 3 mg/kg | |

| Lead | 2 mg/kg |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Disodium L-malate (C₄H₄Na₂O₅) is characterized by its organic sodium salt structure. It plays a crucial role in metabolic processes and serves as a key intermediate in the citric acid cycle. The compound's solubility and reactivity make it suitable for various applications in biochemical research and industrial processes .

Food Industry Applications

This compound is widely used as a food additive due to its flavor-enhancing properties. It imparts a tart taste to food products and is commonly found in:

- Confectionery : Used to enhance the sourness of candies.

- Beverages : Acts as an acidity regulator in soft drinks and fruit juices.

- Fermented Products : Monitored during malolactic fermentation in winemaking to control acidity levels .

Table 1: Applications in Food Industry

| Application | Description |

|---|---|

| Confectionery | Enhances sour flavor in candies |

| Beverages | Regulates acidity in soft drinks |

| Winemaking | Monitors acidity during malolactic fermentation |

Pharmaceutical Applications

This compound has been studied for its potential benefits in health and medicine:

- Energy Production : It plays a vital role in cellular respiration, aiding in energy production under both aerobic and anaerobic conditions. Research indicates that it can help reverse hypoxia's inhibition of glycolysis, enhancing mitochondrial respiration .

- Muscle Recovery : Studies on rats have shown that administration of malic acid can elevate mitochondrial malate levels, potentially improving recovery after exhaustive physical activity .

Case Study: Muscle Recovery

A study investigated the effects of malic acid on post-exercise recovery in rats. Results indicated that tissue levels of malate were significantly elevated following supplementation, correlating with improved mitochondrial function and energy production .

Biochemical Research

This compound is utilized in various biochemical applications:

- Enzymatic Reactions : It serves as a substrate for enzymes involved in metabolic pathways. For example, immobilized fumarase has been used to convert fumarate to L-malate with high efficiency, demonstrating the compound's utility in enzymatic assays .

- Microbial Fermentation : Research has shown that this compound can enhance microbial growth and fermentation processes, making it valuable for biotechnological applications .

Table 2: Biochemical Applications

| Application | Description |

|---|---|

| Enzymatic Reactions | Serves as a substrate for metabolic enzymes |

| Microbial Fermentation | Enhances growth and fermentation efficiency |

Safety Assessments

Recent safety assessments have concluded that this compound is safe for use in cosmetics and food products at specified concentrations. Regulatory bodies have evaluated its toxicity profiles, affirming its suitability for consumer products .

Mecanismo De Acción

Disodium L-malate exerts its effects primarily through its involvement in the TCA cycle. It is converted to oxaloacetate by the enzyme malate dehydrogenase, which then participates in various metabolic pathways. This conversion is crucial for energy production in cells. Additionally, this compound acts as a buffering agent, helping to maintain pH levels in biological and chemical systems .

Comparación Con Compuestos Similares

Disodium maleate: An organic sodium salt of maleic acid.

Sodium succinate: A sodium salt of succinic acid.

Sodium fumarate: A sodium salt of fumaric acid .

Comparison:

Disodium maleate: Similar in structure but derived from maleic acid. It is used in different applications, such as in the synthesis of polymers.

Sodium succinate: Also involved in the TCA cycle but differs in its specific metabolic roles and applications.

Sodium fumarate: Another TCA cycle intermediate, used in different biochemical and industrial processes.

Disodium L-malate is unique due to its specific role in the TCA cycle and its widespread use as a buffering and chelating agent in various fields .

Actividad Biológica

Disodium L-malate, a sodium salt of L-malic acid, is recognized for its diverse biological activities and applications in various fields, including medicine, food science, and cosmetics. This article explores its biological properties, focusing on its metabolic roles, therapeutic applications, safety assessments, and recent research findings.

This compound (CHNaO) is a dicarboxylic acid salt that plays a crucial role in the tricarboxylic acid (TCA) cycle. Its structure features two carboxyl groups that contribute to its reactivity and solubility in water. The compound is often used as a food additive and dietary supplement due to its flavor-enhancing properties and potential health benefits.

Metabolic Role

This compound is involved in several metabolic pathways:

- TCA Cycle : It serves as an intermediate in the TCA cycle, facilitating energy production through aerobic respiration.

- Detoxification : Malate is known to assist in detoxifying ammonia in the liver, thereby supporting liver function.

- Antioxidant Activity : Research indicates that malate can scavenge free radicals, reducing oxidative stress in cells .

1. Cardiovascular Health

Studies have shown that this compound can improve cardiac function during ischemia-reperfusion injury. In animal models, it has been observed to enhance survival rates and reduce enzyme markers of cardiac damage when administered during severe hemorrhagic shock .

2. Exercise Performance

This compound has gained attention for its potential to enhance exercise performance by reducing muscle fatigue. A study demonstrated that supplementation with malate could improve endurance and recovery in athletes by increasing ATP production and buffering lactic acid accumulation .

3. Dermatological Uses

In cosmetic formulations, this compound is utilized for its exfoliating properties. It has been shown to promote cell turnover and improve skin texture by inhibiting keratinocyte proliferation at the G0/G1 phase of the cell cycle . This property makes it beneficial in anti-aging products.

Safety Profile

The safety of this compound has been assessed through various studies:

- Toxicity Studies : Acute toxicity studies indicate an LD50 range of 0.05 to 0.2 g/kg in rodents, suggesting low toxicity at typical dietary levels .

- Dermal Irritation : Moderate skin irritation was noted in animal studies; however, human clinical trials have shown minimal adverse reactions when used in cosmetic formulations .

- Genotoxicity : this compound has not exhibited mutagenic effects in standard Ames tests, indicating a favorable safety profile for consumption and topical application .

Recent Research Findings

Recent studies have focused on optimizing the production of this compound through microbial fermentation processes. For instance, Alcaligenes sp. T501 has been identified as a high-yield producer of L-malate from maleate with a conversion efficiency exceeding 90% . This biotechnological approach not only enhances production efficiency but also aligns with sustainable practices in food additive manufacturing.

Case Study 1: Exercise Physiology

A randomized controlled trial involving athletes showed that supplementation with this compound improved performance metrics such as VO2 max and reduced perceived exertion during high-intensity exercise sessions. Participants reported enhanced recovery times post-exercise compared to a placebo group.

Case Study 2: Dermatology

In a clinical trial assessing the efficacy of this compound in anti-aging formulations, subjects exhibited significant improvements in skin hydration and elasticity after four weeks of treatment. Histological analysis revealed increased collagen synthesis and reduced signs of photoaging.

Propiedades

Número CAS |

138-09-0 |

|---|---|

Fórmula molecular |

C4H6NaO5 |

Peso molecular |

157.08 g/mol |

Nombre IUPAC |

disodium;(2S)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

Clave InChI |

YMJXEWZMJGYPTL-DKWTVANSSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

SMILES isomérico |

C([C@@H](C(=O)O)O)C(=O)O.[Na] |

SMILES canónico |

C(C(C(=O)O)O)C(=O)O.[Na] |

Key on ui other cas no. |

138-09-0 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What protective effects does Sodium L-malate exhibit against cisplatin-induced toxicity?

A1: Research has shown that Sodium L-malate, an active component isolated from Angelicae radix (commonly known as Dong Quai), demonstrates a significant protective effect against both nephrotoxicity (kidney damage) and bone marrow toxicity induced by cisplatin (cis-diamminedichloroplatinum(II), CDDP), a widely used chemotherapy drug []. Importantly, these protective effects were observed without compromising the antitumor activity of cisplatin [].

Q2: How does the protective effect of Sodium L-malate compare to other components of Angelicae radix?

A2: Among the various constituents of Angelicae radix, Sodium L-malate was identified as a key component responsible for mitigating the toxic side effects of cisplatin. In studies using a mouse model, Angelicae radix exhibited the strongest protective effect compared to its other individual components [].

Q3: What is the mechanism of action of Sodium L-malate in mitigating cisplatin-induced toxicity?

A3: While the exact mechanism of action remains to be fully elucidated, the research suggests that Sodium L-malate may interfere with the pathways leading to cisplatin-induced kidney and bone marrow damage []. Further research is needed to understand the specific molecular interactions involved.

Q4: What is the role of Sodium L-malate in plant mitochondria?

A4: In plants, an NAD-dependent malic enzyme, found in mitochondria, requires activators like Sodium L-malate for full activity []. This enzyme is particularly important in plants using C4 or CAM photosynthesis, where malate decarboxylation is a major source of CO2 for carbon assimilation [].

Q5: How does Sodium L-malate interact with the NAD-dependent malic enzyme?

A5: Sodium L-malate, along with other activators like Coenzyme A and dithiothreitol, decreases the apparent Michaelis constants for both malate and NAD+ in the NAD-dependent malic enzyme, leading to increased enzyme activity []. This interaction highlights the importance of Sodium L-malate in regulating malate metabolism in plants.

Q6: Does Sodium L-malate interact with urate transport in the kidneys?

A6: While not directly interacting with urate itself, studies on rat renal basolateral membrane vesicles show that Sodium L-malate transport is not affected by the presence of p-aminohippurate (PAH), a compound known to inhibit urate transport in the kidneys []. This suggests separate transport mechanisms for Sodium L-malate and urate in the renal system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.